

An In-depth Technical Guide to Mitochondrial Fusion Promoter M1

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule **Mitochondrial Fusion Promoter M1** (M1). It details its mechanism of action, associated signaling pathways, therapeutic potential, and key experimental data and protocols for its use in a research setting.

Introduction to Mitochondrial Dynamics and M1

Mitochondria are highly dynamic organelles that constantly undergo fusion and fission to maintain their morphology, function, and cellular homeostasis.[1][2] This balance is crucial for processes like ATP production, calcium signaling, and apoptosis.[3] The core machinery for mitochondrial fusion involves Mitofusins (Mfn1 and Mfn2) for the outer mitochondrial membrane and Optic Atrophy 1 (OPA1) for the inner membrane.[1][4] An imbalance, often leading to excessive mitochondrial fragmentation, is implicated in a range of pathologies, including neurodegenerative diseases, diabetic complications, and ischemia-reperfusion injury.[2][5][6][7]

Mitochondrial Fusion Promoter M1 (CAS 219315-22-7) is a cell-permeable phenylhydrazone compound identified as a potent modulator of mitochondrial dynamics.[8] It promotes the elongation of fragmented mitochondria, thereby restoring mitochondrial function and protecting cells against fragmentation-associated stress and cell death.[9][10] M1 has emerged as a valuable research tool and a potential therapeutic agent for diseases linked to mitochondrial dysfunction.[5][11][12]



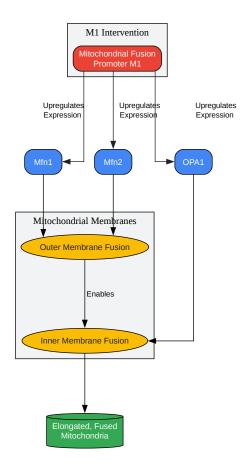
Mechanism of Action

M1's primary mechanism involves promoting mitochondrial fusion, particularly in cells with fragmented mitochondria.[13] Its pro-fusion activity is dependent on the core mitochondrial fusion machinery. Studies have shown that M1 is ineffective in cells completely lacking both Mfn1 and Mfn2, or in OPA1-knockout cells, indicating it requires a basal level of fusion activity to exert its effects.[13]

M1 has been shown to significantly increase the expression of key fusion proteins, including Mfn1, Mfn2, and particularly OPA1.[9] In a model of diabetic cardiomyopathy, M1 administration attenuated the reduction in OPA1 expression, which was critical for its protective effects.[5] The knockdown of OPA1 using siRNA blunted the beneficial outcomes of M1 treatment, confirming the OPA1-dependent nature of its action.[5] While early reports suggested a potential interaction with ATP synthase subunits, subsequent studies in human iPSCs did not find changes in the expression of ATP5A or ATP5B, suggesting this is not the primary mechanism.

The molecule acts to rebalance mitochondrial dynamics, enhancing cellular respiration and overall mitochondrial health.[9][11]





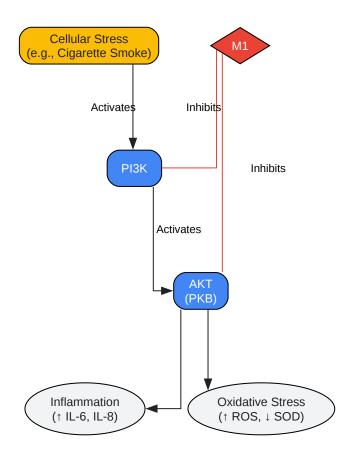
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Figure 1: Mechanism of M1 on the core mitochondrial fusion machinery.

Signaling Pathway Modulation: PI3K/AKT Inhibition

Recent research has uncovered a role for M1 in modulating cellular signaling pathways beyond the direct fusion machinery. In a model of cigarette smoke-induced airway inflammation, M1 was found to exert its protective effects by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.[14][15] Activation of this pathway is linked to inflammation and oxidative stress. By suppressing the phosphorylation and activation of PI3K and AKT, M1 significantly reduced the release of inflammatory cytokines (IL-6, IL-8, TNF- α) and markers of oxidative stress.[14]





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Figure 2: M1 inhibits the PI3K/AKT pathway to reduce inflammation.

Quantitative Data Summary

The following tables summarize quantitative data from key preclinical studies involving M1.

Table 1: In Vitro Efficacy of M1



Paramete r	Cell Line	Condition	M1 Concentr ation	Duration	Result	Referenc e
Mitochondr ial Elongation	Mfn1-/- MEFs	-	EC ₅₀ = 5.3 μΜ	-	Promotes elongation	[16]
Mitochondr ial Elongation	Mfn2-/- MEFs	-	EC50 = 4.42 μM	-	Promotes elongation	[16]
Mitochondr ial Morpholog y	Human iPSCs	-	5-10 μΜ	48 h	Significantl y reduced granular mitochondr ia	[13]
Mito ROS	BRIN- BD11 Pancreatic β-cells	Cholesterol Exposure	20 μΜ	12 h	Decreased to 1.0±0.44 fold	[9]
Mitochondr ial Membrane Potential	BRIN- BD11 Pancreatic β-cells	Cholesterol Exposure	20 μΜ	12 h	Increased from 0.29±0.05 to 0.5±0.07 fold	[9]
Oxygen Consumpti on Rate	BRIN- BD11 Pancreatic β-cells	Cholesterol Exposure	20 μΜ	12 h	Prevented impairment	[9]
Glucose Stimulated Insulin Secretion (GSIS)	BRIN- BD11 Pancreatic β-cells	Cholesterol Exposure	20 μΜ	12 h	Restored GSIS function	[9]



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					Significantl	
Fusion	TM3	Triphenyl			y increased	
Protein	Leydig	Phosphate	1 μΜ	12 h	Mfn1,	[9]
Expression	cells	(TPHP)			Mfn2,	
					Opa1	

Table 2: In Vivo Efficacy of M1



Animal Model	Disease/Inj ury Model	M1 Dosage	Administrat ion	Outcome	Reference
Sprague- Dawley Rats	Diabetic Cardiomyopa thy (STZ- induced)	2 mg/kg/day	Intraperitonea I	Attenuated oxidative stress, improved mitochondrial function, alleviated DCM	[5]
Wistar Rats	Cardiac Ischemia/Rep erfusion (I/R) Injury	2 mg/kg	Intravenous	Reduced brain mitochondrial dysfunction, apoptosis, and inflammation	[9][17]
Rats	Doxorubicin- induced "Chemobrain"	2 mg/kg	-	Improved novel object recognition deficits	[16]
Mice	Optic Nerve Damage	-	-	Enhanced axon regeneration and restored visual function	[10][12]

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols from cited literature.

Protocol 1: In Vitro Assessment of M1 in High-Glucose-Stressed Cardiomyocytes

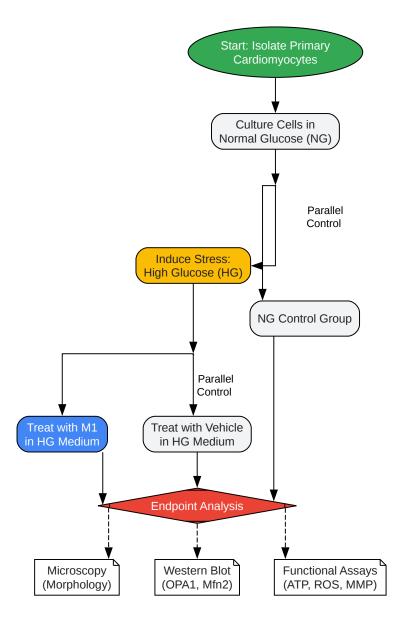
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- Cell Culture: Primary neonatal rat cardiomyocytes are isolated and cultured in DMEM.
- Induction of Stress: To simulate diabetic conditions, cells are cultured in a high glucose (HG) medium (33 mmol/L) for a specified period (e.g., 24-48 hours). A normal glucose (NG) medium (5.5 mmol/L) serves as the control.[5]
- M1 Treatment: M1, dissolved in DMSO, is added to the HG culture medium at a final concentration (e.g., 10 μM) and incubated for 6-24 hours.[5] A vehicle control (DMSO) is run in parallel.
- Mitochondrial Morphology Analysis: Cells are stained with a mitochondria-specific dye (e.g., MitoTracker Red CMXRos). Images are captured via confocal microscopy and mitochondrial length/morphology is quantified using imaging software (e.g., ImageJ).
- Western Blotting: Cell lysates are collected to analyze the protein expression levels of OPA1,
 Mfn1, Mfn2, and markers for oxidative stress or apoptosis.
- Functional Assays: Mitochondrial function is assessed by measuring mitochondrial membrane potential (e.g., using JC-1 dye), ATP production (luciferase-based assay), and reactive oxygen species (ROS) production (e.g., using MitoSOX Red).[5]





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Figure 3: General experimental workflow for in vitro M1 studies.

Protocol 2: In Vivo Assessment of M1 in a Rat Model of Diabetic Cardiomyopathy

- Animal Model: Male Sprague-Dawley rats are used. Diabetes is induced via a single
 intraperitoneal injection of streptozotocin (STZ) at 65 mg/kg.[5] Control animals receive a
 vehicle injection. Blood glucose levels are monitored to confirm the diabetic model.
- M1 Administration: Several weeks (e.g., seven) after STZ injection, diabetic rats are randomly assigned to treatment groups. M1 is administered daily via intraperitoneal injection



at a dose of 2 mg/kg/day for a chronic period (e.g., six weeks).[5] Control diabetic and non-diabetic rats receive vehicle injections.

- Echocardiography: Cardiac function is assessed non-invasively using echocardiography at baseline and at the end of the treatment period to measure parameters like ejection fraction and fractional shortening.
- Tissue Collection and Analysis: At the end of the study, rats are euthanized, and heart tissues are collected.
- Histology: A portion of the heart tissue is fixed, sectioned, and stained (e.g., with H&E or Masson's trichrome) to assess cardiac morphology and fibrosis.
- Biochemical Assays: Heart tissue homogenates are used to measure markers of oxidative stress (e.g., malondialdehyde levels, superoxide dismutase activity).[14]
- Molecular Analysis: Western blotting or qPCR is performed on tissue lysates to quantify the expression of mitochondrial dynamics proteins (OPA1, Mfn1/2, Drp1) and other relevant markers.[5][14]

Conclusion

Mitochondrial Fusion Promoter M1 is a powerful small molecule for modulating mitochondrial dynamics. Its well-defined, OPA1-dependent mechanism of action makes it a specific tool for studying the consequences of enhanced mitochondrial fusion. Preclinical data strongly support its therapeutic potential in a variety of disease models characterized by mitochondrial fragmentation, including diabetic complications, neurodegeneration, and ischemia-reperfusion injury. For drug development professionals, M1 represents a promising lead compound for targeting the fundamental process of mitochondrial dynamics to combat complex diseases. Further research into its pharmacokinetics, safety profile, and efficacy in additional models is warranted.

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